1-(3-fluoro-4-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(3-fluoro-4-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with a 3-fluoro-4-methoxybenzyl group and a phenyl group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(3-fluoro-4-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of Substituents: The 3-fluoro-4-methoxybenzyl group and the phenyl group can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to scale up the production process.
Chemical Reactions Analysis
1-(3-fluoro-4-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific solvents to facilitate the reactions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-(3-fluoro-4-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in biological studies to investigate its effects on various biological pathways and processes.
Medicine: Research is being conducted to explore the potential therapeutic applications of the compound, including its use as a drug candidate for treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(3-fluoro-4-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the compound’s interactions with biological molecules.
Comparison with Similar Compounds
1-(3-fluoro-4-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidin-5-one: This compound has a similar core structure but different substituents, leading to different chemical and physical properties.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also share a similar core structure but have different substituents and biological activities.
The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
1-(3-fluoro-4-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a compound belonging to the thienopyrimidine family, which has garnered attention due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure
The compound features a thieno[3,2-d]pyrimidine core structure, which is known for its diverse pharmacological properties. The presence of the 3-fluoro and 4-methoxy substituents is significant in modulating its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its effects on different biological systems. Key areas of investigation include:
- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cells. For instance, derivatives of thieno[3,2-d]pyrimidines have been reported to exhibit significant cytotoxic effects against several cancer cell lines.
- Antimicrobial Properties : Research indicates that thienopyrimidine derivatives possess antimicrobial activities. The specific compound's efficacy against various bacterial strains has been assessed, with some derivatives demonstrating potent inhibitory effects.
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been explored. For example, inhibition of certain kinases and other enzymes involved in cellular signaling pathways has been noted.
Anticancer Activity
A study focused on the anticancer properties of thieno[3,2-d]pyrimidine derivatives reported that specific modifications to the core structure enhanced potency against leukemia and solid tumors. The compound's mechanism involves inducing apoptosis in cancer cells and disrupting cell cycle progression.
Compound | IC50 (μM) | Cell Line |
---|---|---|
Thieno[3,2-d]pyrimidine derivative A | 5.0 | A431 (vulvar carcinoma) |
Thieno[3,2-d]pyrimidine derivative B | 10.0 | L1210 (leukemia) |
Antimicrobial Activity
Another study evaluated the antimicrobial activity of various thienopyrimidine derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited an ID50 value indicating significant inhibition of bacterial growth.
Bacterial Strain | ID50 (M) |
---|---|
Staphylococcus aureus | 9 x 10^-8 |
Escherichia coli | 1 x 10^-7 |
Enzyme Inhibition Studies
Recent research highlighted the compound's role as an inhibitor of certain kinases involved in cancer progression. The inhibition constants (IC50) for these interactions were determined through enzymatic assays.
Enzyme | IC50 (μM) |
---|---|
Kinase A | 2.6 ± 0.2 |
Kinase B | 5.0 ± 0.5 |
Discussion
The biological activity of this compound demonstrates a multifaceted potential for therapeutic applications. Its ability to inhibit cancer cell proliferation and microbial growth positions it as a candidate for further drug development.
Properties
Molecular Formula |
C20H15FN2O3S |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
1-[(3-fluoro-4-methoxyphenyl)methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H15FN2O3S/c1-26-17-8-7-13(11-15(17)21)12-22-16-9-10-27-18(16)19(24)23(20(22)25)14-5-3-2-4-6-14/h2-11H,12H2,1H3 |
InChI Key |
RCPPFCSCUXEPJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)SC=C3)F |
Origin of Product |
United States |
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